5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one
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Description
5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of related heterocyclic systems involves complex chemical reactions, highlighting the versatility of these compounds in generating diverse molecular structures. For instance, Lovro Selič and colleagues (1997) described the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds from similar starting materials, demonstrating the utility of these compounds in synthesizing a wide range of heterocyclic systems with potential applications in various fields of chemistry and biology (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial and Anticancer Evaluation
Compounds related to the one have been evaluated for their antimicrobial and anticancer potentials. Sumit Sigroha et al. (2012) synthesized a series of 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones and tested them for antimicrobial and anticancer activities. The study highlighted the potential of these compounds in medicinal chemistry, with specific substitutions on the benzaldehyde portion showing antimicrobial potential, while others exhibited anticancer activities (Sigroha, Narasimhan, Kumar, Khatkar, Ramasamy, Mani, Mishra, & Majeed, 2012).
Application in Corrosion Inhibition
Another significant application is in the field of corrosion science. K. C. Emregül and M. Hayvalı (2006) studied the inhibitory action of a Schiff base derived from phenazone and vanillin on the corrosion of steel in acidic solution. The compound demonstrated remarkable efficiency in retarding the corrosion rate, suggesting its potential use as a corrosion inhibitor in industrial applications (Emregül & Hayvalı, 2006).
Modification of Polymeric Materials
In the field of materials science, H. M. Aly and H. L. A. El-Mohdy (2015) reported the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. These modifications enhanced the thermal stability and biological activities of the polymers, suggesting their potential for medical applications (Aly & El-Mohdy, 2015).
Electrochemical Applications
J. David and colleagues (1995) explored the electrochemical behavior of related compounds, revealing complex reactions that lead to different products depending on the medium's acidity or basicity. This study provides insights into the electrochemical properties of such compounds, which could be relevant for developing new electrochemical sensors or catalysts (David, Hurvois, Tallec, & Toupet, 1995).
Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]-4-[3-[(4-methoxyphenyl)methylamino]propyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-26(2)18-10-8-17(9-11-18)21-20(22(27)25-24-21)5-4-14-23-15-16-6-12-19(28-3)13-7-16/h6-13,23H,4-5,14-15H2,1-3H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNADXDKKJIZUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCNCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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